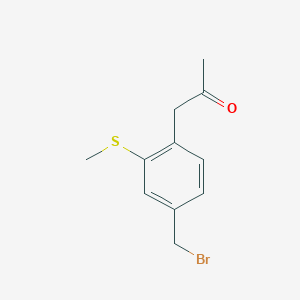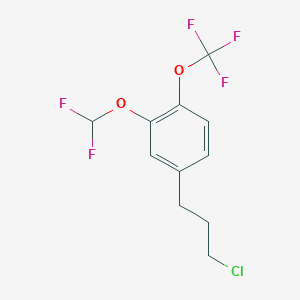
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated methoxy reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropropyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The benzene ring and the substituents can undergo oxidation and reduction reactions under appropriate conditions. For example, the difluoromethoxy group can be oxidized to form difluoromethyl ketones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: The fluorinated groups in the compound contribute to its hydrophobicity and chemical resistance, making it useful in developing advanced materials such as coatings and polymers.
Agricultural Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The presence of fluorinated groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-4-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-3,4-dimethoxybenzene: Contains non-fluorinated methoxy groups, leading to different biological and chemical behavior.
Properties
Molecular Formula |
C11H10ClF5O2 |
|---|---|
Molecular Weight |
304.64 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
RNFJVKWDNBTNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



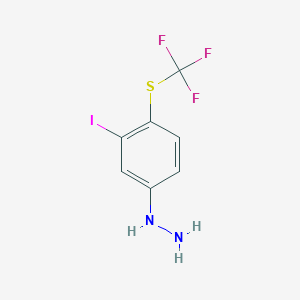
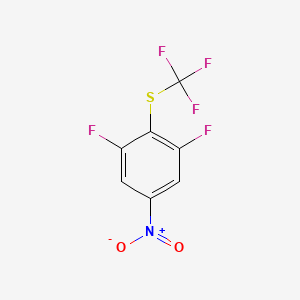
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)
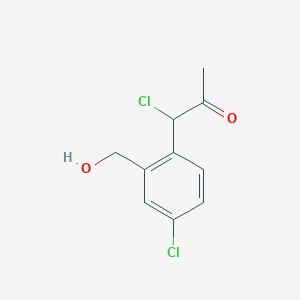


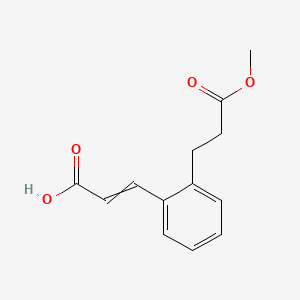
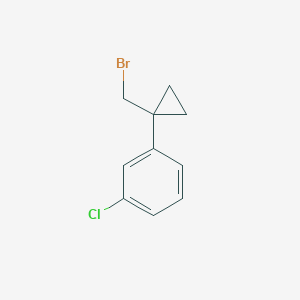
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
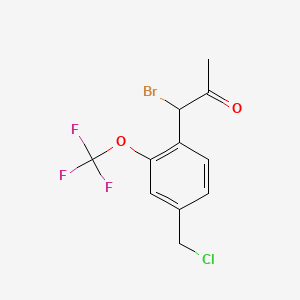
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
